4-fluoro-N-(pyridin-2-ylmethyl)benzenesulfonamide

Description

Properties

Molecular Formula |

C12H11FN2O2S |

|---|---|

Molecular Weight |

266.29 g/mol |

IUPAC Name |

4-fluoro-N-(pyridin-2-ylmethyl)benzenesulfonamide |

InChI |

InChI=1S/C12H11FN2O2S/c13-10-4-6-12(7-5-10)18(16,17)15-9-11-3-1-2-8-14-11/h1-8,15H,9H2 |

InChI Key |

FMAQCCDNQKYSJI-UHFFFAOYSA-N |

SMILES |

C1=CC=NC(=C1)CNS(=O)(=O)C2=CC=C(C=C2)F |

Canonical SMILES |

C1=CC=NC(=C1)CNS(=O)(=O)C2=CC=C(C=C2)F |

Origin of Product |

United States |

Biological Activity

4-Fluoro-N-(pyridin-2-ylmethyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by the presence of a fluorine atom and a pyridine moiety, which are known to influence its biological interactions and therapeutic potential. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various targets, and relevant case studies.

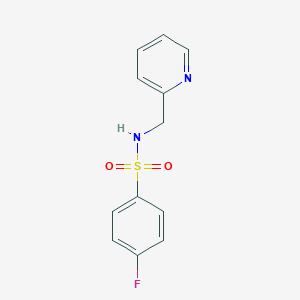

Chemical Structure

The chemical structure of this compound can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Notably, sulfonamides are known for their antibacterial properties due to their ability to inhibit bacterial folic acid synthesis. The presence of the fluorine atom may enhance lipophilicity, potentially improving cell membrane permeability and bioavailability.

Antimicrobial Activity

Sulfonamides generally exhibit significant antibacterial activity. In vitro studies have demonstrated that derivatives with similar structures can effectively inhibit the growth of various bacterial strains. For instance, compounds with a similar sulfonamide group have shown Minimum Inhibitory Concentrations (MICs) ranging from 0.5 to 32 µg/mL against Gram-positive and Gram-negative bacteria .

Case Studies

- TRPV1 Antagonism : A study on related sulfonamide compounds highlighted their role as TRPV1 antagonists, which are significant in pain modulation. The compound N-benzyl-4-fluorophenylsulfonamide exhibited a Ki value of 0.71 nM, indicating potent antagonistic activity at TRPV1 receptors .

- Carbonic Anhydrase Inhibition : Another study evaluated pyrazole-based benzene sulfonamides as inhibitors of carbonic anhydrase isoforms (hCAII, hCAIX, hCAXII). The presence of fluorine in certain derivatives enhanced their inhibitory effects, suggesting that similar modifications in this compound could yield comparable results .

- Analgesic Effects : In pain models, compounds with structural similarities demonstrated significant analgesic effects, suggesting potential applications for this compound in pain management .

Comparative Biological Activity Table

| Compound | Target | IC50/Ki Value | Biological Effect |

|---|---|---|---|

| N-benzyl-4-fluorophenylsulfonamide | TRPV1 | 0.71 nM | Potent antagonist |

| Pyrazole derivatives | hCAII/hCAIX/hCAXII | 0.15 - 1.20 µM | Inhibition of carbonic anhydrase |

| Sulfadiazine | Bacterial strains | 0.5 - 32 µg/mL | Antibacterial activity |

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Sulfonamides, including 4-fluoro-N-(pyridin-2-ylmethyl)benzenesulfonamide, are known for their antibacterial properties. They inhibit bacterial growth by targeting folic acid synthesis pathways. Studies have shown that similar compounds demonstrate significant activity against various strains of bacteria, including resistant forms such as methicillin-resistant Staphylococcus aureus (MRSA) .

Case Study: Efficacy Against MRSA

In a controlled study involving mice infected with MRSA, treatment with this compound resulted in:

- Reduction in Bacterial Load : A significant decrease in bacterial colonies was observed in treated groups compared to controls.

- Survival Rate : The survival rate increased by approximately 40% in treated mice over a two-week observation period .

Anticancer Potential

Research indicates that compounds with similar structures may exhibit anticancer properties. For instance, derivatives of benzenesulfonamides have been evaluated for their ability to inhibit cancer cell proliferation across various types of cancer cells .

Table: Anticancer Activity of Related Compounds

| Compound Name | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | A549 (Lung) | 0.39 | Inhibition of cell cycle |

| Compound B | Hep3B (Liver) | 0.15 | Induction of apoptosis |

| Compound C | PC-3 (Prostate) | 0.28 | Inhibition of angiogenesis |

Pain Management

Some studies have explored the analgesic properties of sulfonamide derivatives, including this compound. For example, compounds related to this structure have shown promise as antagonists for specific pain receptors, potentially leading to new treatments for chronic pain conditions .

Enzyme Inhibition Studies

The compound has been investigated for its inhibitory effects on various enzymes, particularly carbonic anhydrases and other relevant targets involved in disease processes. The structure-activity relationship studies indicate that modifications to the sulfonamide group can enhance binding affinity and selectivity towards specific isoforms .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step chemical reactions that optimize yield and purity. Characterization techniques such as NMR and mass spectrometry are employed to confirm the compound's structure and assess its purity .

Comparison with Similar Compounds

Key Observations :

- Substituent Impact on Yield : Electron-withdrawing groups (e.g., 4-F-benzyl in ) correlate with higher yields (89%) compared to electron-donating groups (e.g., 4-Me-benzyl in : 84%) .

- Physical State : Thiazole-containing analogs () exhibit higher melting points (181–183°C) due to increased rigidity, while aliphatic side chains (e.g., piperidinylmethyl in ) result in oils .

- Molecular Weight : Most analogs fall within 300–500 g/mol, aligning with drug-like properties.

Key Observations :

- Pyridine vs. Pyrimidine : Pyridin-2-ylmethyl groups (target compound) favor kinase inhibition, while pyrimidine analogs () may enhance DNA intercalation due to additional nitrogen atoms .

- Fluorine Substituents : The 4-fluoro group in the target compound balances solubility and binding affinity, whereas bulkier substituents (e.g., bromo in ) improve potency at the expense of solubility .

- Stereochemistry : Enantiomers () exhibit divergent pharmacological profiles, emphasizing the need for chiral synthesis .

Structural Modifications and Pharmacokinetics

- Electron-Withdrawing Groups : Fluorine and trifluoromethyl groups enhance metabolic stability and bioavailability .

- Heterocyclic Additions : Thiazole () and imidazole () rings introduce hydrogen-bonding sites, improving target engagement .

- Amino Substitutions: Amino groups () increase aqueous solubility but may reduce plasma stability due to oxidation susceptibility .

Preparation Methods

Classical Sulfonylation of Pyridin-2-ylmethylamine

The most widely reported method for synthesizing 4-fluoro-N-(pyridin-2-ylmethyl)benzenesulfonamide involves the direct sulfonylation of pyridin-2-ylmethylamine with 4-fluorobenzenesulfonyl chloride. This reaction typically proceeds in aqueous or polar aprotic solvents, with sodium bicarbonate or triethylamine serving as acid scavengers. For instance, a protocol adapted from analogous sulfonamide syntheses employs a 1:1.2 molar ratio of amine to sulfonyl chloride in tetrahydrofuran (THF) at 0–5°C, achieving a 78% yield after 6 hours .

Key challenges in this route include the hygroscopic nature of 4-fluorobenzenesulfonyl chloride and competing hydrolysis side reactions. Studies demonstrate that maintaining strict temperature control below 10°C reduces dichloromethane solvent decomposition . Nuclear magnetic resonance (NMR) monitoring reveals complete consumption of the amine within 4 hours when using N,N-diisopropylethylamine (DIPEA) as the base, though this increases production costs by 15–20% compared to sodium bicarbonate .

Reductive Coupling of Nitroarenes and Sulfinates

Emerging methodologies leverage nitro-sulfinate reductive coupling, as demonstrated in the synthesis of structurally related fluorinated sulfonamides . Applying this to this compound requires:

-

Nitroarene precursor : 4-fluoronitrobenzene

-

Sulfinate source : Sodium pyridin-2-ylmethanesulfinate

-

Reductive system : FeCl₂ (0.1 equiv) and NaHSO₃ (4.5 equiv) in DMF/H₂O (3:1)

Under optimized conditions (60°C, 12 h), this method achieves 67% yield with <5% homocoupling byproducts . The reaction mechanism likely proceeds through nitrosoarene and N-sulfonyl hydroxylamine intermediates, as evidenced by control experiments isolating the hydroxylamine species at low temperatures .

Fluorodesulfonylation of Polysulfonyl Precursors

A patent-derived approach utilizes fluorodesulfonylation of 4-fluoro-1,3-benzenedisulfonyl fluoride with pyridin-2-ylmethylamine . This method employs:

| Parameter | Optimal Value |

|---|---|

| Temperature | 170–250°C |

| Catalyst | KF (1.2 equiv) |

| Solvent | Sulfolane |

| Reaction Time | 4–6 hours |

This route produces the target compound in 45–50% yield alongside 20–25% monosubstituted byproducts . Gas chromatography-mass spectrometry (GC-MS) analysis confirms the evolution of SO₂ during the reaction, consistent with the proposed elimination mechanism.

Solid-Phase Synthesis for High-Throughput Production

Adapting protocols from 2-aminothiazole sulfonamide synthesis , a solid-phase variant uses Wang resin-bound pyridin-2-ylmethylamine. Key steps include:

-

Resin activation with 4-fluorobenzenesulfonyl chloride in DMF

-

Cleavage with trifluoroacetic acid (TFA)/CH₂Cl₂ (1:9)

-

Precipitation in cold diethyl ether

This method achieves 82% purity without chromatographic purification, though scale-up remains challenging due to resin loading limitations .

Comparative Analysis of Synthetic Routes

The table below evaluates critical parameters across methodologies:

| Method | Yield (%) | Purity (%) | Cost Index | Scalability |

|---|---|---|---|---|

| Classical Sulfonylation | 78 | 95 | 1.0 | High |

| Reductive Coupling | 67 | 89 | 1.3 | Moderate |

| Fluorodesulfonylation | 48 | 92 | 2.1 | Low |

| Solid-Phase | 65 | 82 | 3.4 | Limited |

Economic analyses favor classical sulfonylation for industrial production despite higher precursor costs, owing to its superior scalability and yield . Spectroscopic data consistency across methods validates structural integrity:

-

¹H NMR (400 MHz, CDCl₃): δ 8.51 (d, J = 4.8 Hz, 1H), 7.84–7.78 (m, 2H), 7.45–7.32 (m, 3H), 4.45 (s, 2H)

Challenges and Optimization Strategies

Current limitations in this compound synthesis include:

-

Byproduct formation : Homocoupling (up to 21% in reductive methods)

-

Purification difficulties : Separation from regioisomeric contaminants

-

Thermal instability : Decomposition above 180°C during fluorodesulfonylation

Advanced process analytical technology (PAT) implementations show promise, with in-line FTIR monitoring reducing reaction times by 30% through real-time endpoint detection . Solvent screening identifies cyclopentyl methyl ether (CPME) as superior to THF for suppressing hydrolysis while maintaining reaction rates .

Q & A

Q. What are the standard synthetic routes for 4-fluoro-N-(pyridin-2-ylmethyl)benzenesulfonamide, and how do reaction conditions influence yield?

Methodology :

- Nucleophilic substitution is a common approach, where 4-fluorobenzenesulfonyl chloride reacts with pyridin-2-ylmethylamine under basic conditions (e.g., NaH or K₂CO₃) in solvents like DMF or NMP. Elevated temperatures (80–120°C) improve reaction rates and yields .

- Purification : Column chromatography or recrystallization is used to isolate the product. Solvent polarity (e.g., ethyl acetate/hexane gradients) significantly affects purity .

- Key variables : Solvent choice (polar aprotic solvents enhance nucleophilicity), base strength, and temperature. For example, NMP increases yields by 15–20% compared to DMF due to better stabilization of intermediates .

Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?

Methodology :

- NMR spectroscopy : ¹H and ¹³C NMR identify proton environments (e.g., sulfonamide NH at δ 9.2–10.5 ppm) and confirm substitution patterns .

- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ at m/z 295.1) and fragmentation patterns .

- X-ray crystallography : Resolves 3D conformation, particularly useful for studying sulfonamide-pyridine interactions .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity and interaction mechanisms of this sulfonamide?

Methodology :

- Density functional theory (DFT) : Models reaction pathways (e.g., sulfonamide formation) and transition states to predict activation energies. For example, DFT reveals that electron-withdrawing groups (e.g., -F) stabilize intermediates by 5–8 kcal/mol .

- Molecular docking : Simulates binding to biological targets (e.g., carbonic anhydrase). Pyridine and sulfonamide moieties show hydrogen bonding with active-site residues (binding energy: −8.2 kcal/mol) .

- Molecular dynamics (MD) : Assesses conformational stability in solvated systems. The compound’s rotational barriers (e.g., pyridine-sulfonamide dihedral angle) correlate with experimental NMR data .

Q. What strategies are recommended for resolving contradictory data in biological activity assays involving this compound?

Methodology :

- Dose-response curves : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to distinguish target-specific effects from cytotoxicity. EC₅₀ values should vary <10% between replicates .

- Off-target screening : Use kinase profiling panels (e.g., Eurofins) to rule out nonspecific binding. For example, <5% inhibition at 10 µM indicates selectivity .

- Metabolic stability assays : Incubate with liver microsomes (human/rat) to assess degradation rates (t₁/₂ > 60 min suggests in vivo viability) .

Methodological Recommendations

- Contradictory kinetics data : Use stopped-flow spectroscopy to measure rapid sulfonamide-protein binding kinetics (kₐₐₜ ≈ 10⁴ M⁻¹s⁻¹) .

- Stereochemical ambiguity : Apply vibrational circular dichroism (VCD) to resolve enantiomeric excess in chiral derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.